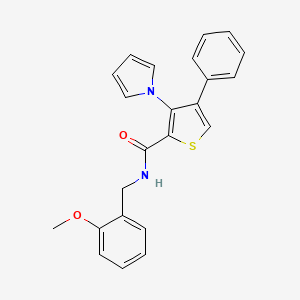![molecular formula C13H15Cl B2961290 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287311-76-4](/img/structure/B2961290.png)
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane, also known as CP 47,497, is a synthetic cannabinoid that is structurally related to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP 47,497 is used in scientific research to study the endocannabinoid system and its effects on the body.
Mechanism of Action
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497 binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to a variety of physiological and biochemical effects. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, appetite, and memory.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have a variety of biochemical and physiological effects on the body. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, appetite, and memory. This compound 47,497 has also been shown to have analgesic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497 in lab experiments is that it allows researchers to study the effects of cannabinoids on the endocannabinoid system without the confounding effects of other compounds found in cannabis. However, one limitation of using this compound 47,497 is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural cannabinoids found in cannabis.
Future Directions
There are many potential future directions for research involving 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497. One area of research could focus on the development of new synthetic cannabinoids with different structural properties and effects on the endocannabinoid system. Another area of research could focus on the use of this compound 47,497 in the development of new drugs for the treatment of pain, inflammation, and other conditions. Additionally, research could focus on the effects of this compound 47,497 on different populations, such as children, the elderly, and individuals with certain medical conditions.
Synthesis Methods
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497 is synthesized through a multi-step process that involves the reaction of 2,2-dimethylpropanoyl chloride with 3-methylbenzylmagnesium bromide, followed by the reaction of the resulting product with 1-chloromethyl-1,1,2,2-tetrafluoroethane.
Scientific Research Applications
1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane 47,497 is used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a tool to study the effects of cannabinoids on the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system.
Properties
IUPAC Name |
1-(chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYJXIIXAGLBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
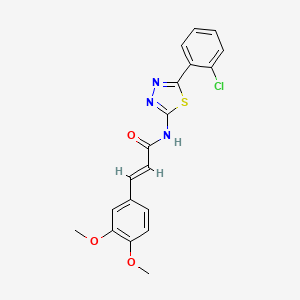
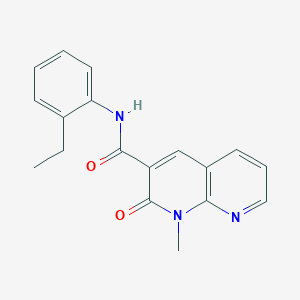
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)
![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)
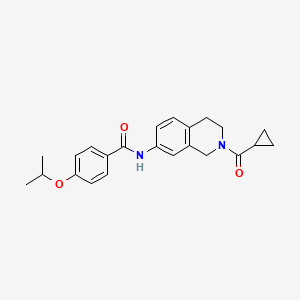
![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)
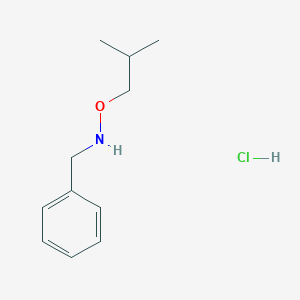
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)

